molecular formula C17H24N8O2 B1259845 4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone

4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone

Cat. No. B1259845
M. Wt: 372.4 g/mol
InChI Key: RRIABCVKWRTOMY-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N3-[[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methylideneamino]-1,2,4-triazole-3,4-diamine is a member of piperidines.

Scientific Research Applications

Antimicrobial and Antibacterial Applications

4-amino-5-ethyl-4H-1,2,4-triazol-3-yl hydrazones have been extensively studied for their antimicrobial properties. For instance, a study synthesized various 1,2,4-triazole derivatives, including compounds similar to the one , and evaluated their antimicrobial activities. These compounds generally showed good to moderate antimicrobial activity against various pathogens (Bayrak et al., 2009). Another study focused on synthesizing new 1,2,4-triazole Schiff base and amine derivatives, which were found to have effective antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).

Anticancer Applications

Recent research has shown promising anticancer applications of triazole derivatives. One study synthesized hydrazone derivatives bearing the 1,2,4-triazole moiety and tested them against various cancer cell lines. Some of these compounds showed significant cytotoxicity, particularly against melanoma cell lines, highlighting their potential as anticancer agents (Šermukšnytė et al., 2022).

Synthesis and Chemical Properties

The synthesis and chemical properties of 1,2,4-triazole derivatives have been a subject of interest. Studies demonstrate various methods of synthesizing these compounds, such as microwave-assisted synthesis, which offers advantages in terms of yield and reaction time (El Ashry et al., 2005). Another aspect of research focuses on the synthesis of Schiff bases derived from 1,2,4-triazoles and their structural characterization (Heshmatpour et al., 2007).

Miscellaneous Applications

1,2,4-triazole derivatives have also been explored for various other applications. For example, their use in synthesizing complexes with antimicrobial and anticancer properties has been studied, indicating a broad spectrum of potential applications in medicinal chemistry (Deodware et al., 2021).

properties

Product Name

4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone

Molecular Formula

C17H24N8O2

Molecular Weight

372.4 g/mol

IUPAC Name

5-ethyl-3-N-[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C17H24N8O2/c1-3-16-20-22-17(24(16)18)21-19-11-13-4-5-14(15(10-13)25(26)27)23-8-6-12(2)7-9-23/h4-5,10-12H,3,6-9,18H2,1-2H3,(H,21,22)/b19-11+

InChI Key

RRIABCVKWRTOMY-YBFXNURJSA-N

Isomeric SMILES

CCC1=NN=C(N1N)N/N=C/C2=CC(=C(C=C2)N3CCC(CC3)C)[N+](=O)[O-]

SMILES

CCC1=NN=C(N1N)NN=CC2=CC(=C(C=C2)N3CCC(CC3)C)[N+](=O)[O-]

Canonical SMILES

CCC1=NN=C(N1N)NN=CC2=CC(=C(C=C2)N3CCC(CC3)C)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 2
Reactant of Route 2
4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 3
4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 4
Reactant of Route 4
4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 5
4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 6
Reactant of Route 6
4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.